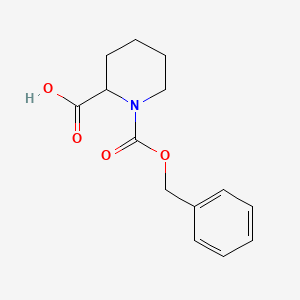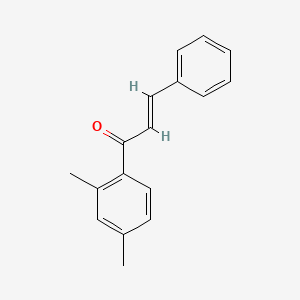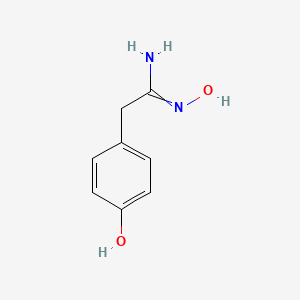![molecular formula C14H15BO3 B7767167 Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B7767167.png)
Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-: is an organic compound with the molecular formula C14H15BO3. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a benzene ring, which is further substituted with a 4-methylbenzyloxy group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzeneboronic acid.
Etherification: The hydroxyl group of 4-hydroxybenzeneboronic acid is etherified with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The product is then purified through recrystallization or column chromatography to obtain pure Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-.
Industrial Production Methods: Industrial production methods for Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the etherification reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Utilizing automated purification systems such as high-performance liquid chromatography (HPLC) for large-scale purification.
化学反应分析
Types of Reactions: Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to form boronate esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Boronate Esters: Formed through reduction reactions.
科学研究应用
Chemistry: Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- can be used to study enzyme mechanisms and develop new therapeutic agents.
Medicine: Boronic acids, including Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-, are explored for their potential in drug development. They are used in the design of proteasome inhibitors, which are important in cancer therapy.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.
作用机制
The mechanism of action of Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- primarily involves its role as a Lewis acid. The boron atom in the boronic acid group has an empty p-orbital, allowing it to accept electron pairs from nucleophiles. This property is exploited in various reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to form a new carbon-carbon bond.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by forming reversible covalent bonds with active site residues.
Catalysis: In catalytic reactions, it interacts with metal catalysts to facilitate the formation of new bonds.
相似化合物的比较
Phenylboronic Acid: Similar structure but lacks the 4-methylbenzyloxy group.
4-Methoxyphenylboronic Acid: Similar structure but has a methoxy group instead of a 4-methylbenzyloxy group.
4-Carboxyphenylboronic Acid: Similar structure but has a carboxy group instead of a 4-methylbenzyloxy group.
Uniqueness: Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- is unique due to the presence of the 4-methylbenzyloxy group, which can influence its reactivity and interaction with other molecules. This substitution can enhance its solubility in organic solvents and modify its electronic properties, making it a valuable compound in specific synthetic applications.
属性
IUPAC Name |
[4-[(4-methylphenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9,16-17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNJTMREUYRXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
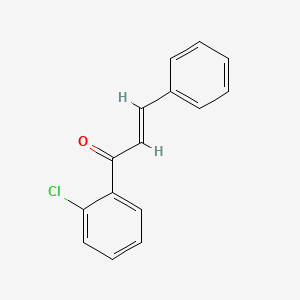
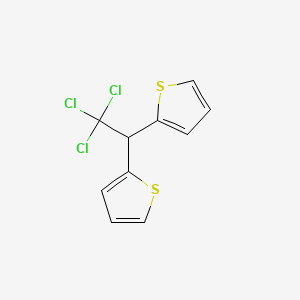
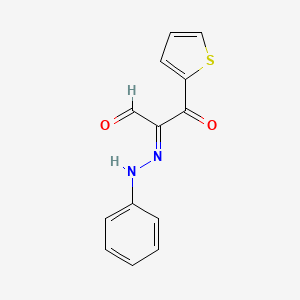
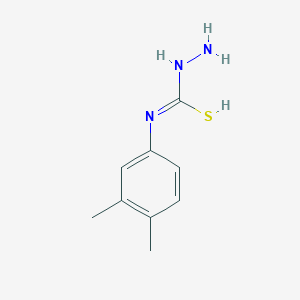
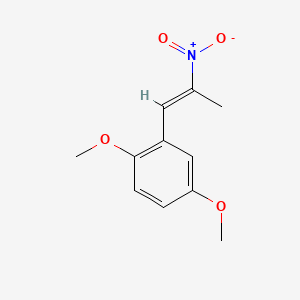
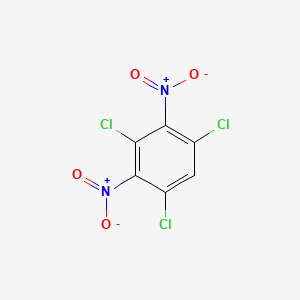
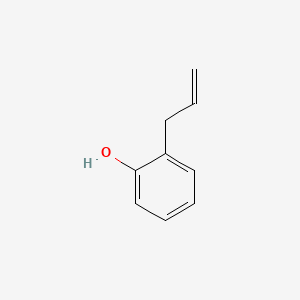
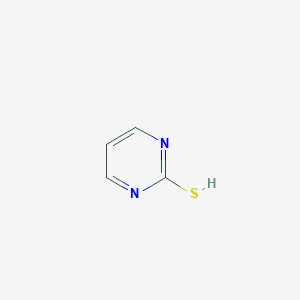
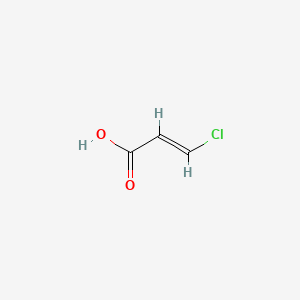
![1H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B7767168.png)
